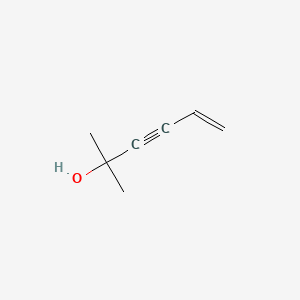

5-Hexen-3-YN-2-OL, 2-methyl-

Description

BenchChem offers high-quality 5-Hexen-3-YN-2-OL, 2-methyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Hexen-3-YN-2-OL, 2-methyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-methylhex-5-en-3-yn-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O/c1-4-5-6-7(2,3)8/h4,8H,1H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYWGYGPXPDGOGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C#CC=C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25587-90-0 | |

| Record name | 5-Hexen-3-yn-2-ol, 2-methyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25587-90-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID30219042 | |

| Record name | 5-Hexen-3-yn-2-ol, 2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30219042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

690-94-8 | |

| Record name | 2-Methyl-5-hexen-3-yn-2-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=690-94-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Hexen-3-yn-2-ol, 2-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000690948 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Hexen-3-yn-2-ol, 2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30219042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methylhex-5-en-3-yn-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Methyl-5-hexen-3-yn-2-ol

Introduction: The Significance of Enyne Alcohols in Modern Synthesis

Enyne alcohols, characterized by the presence of both a double and a triple bond in conjugation with a hydroxyl group, are versatile building blocks in organic synthesis. Their unique structural motif allows for a wide array of subsequent transformations, making them valuable intermediates in the synthesis of complex natural products, pharmaceuticals, and advanced materials. The strategic placement of multiple reactive sites—the alkene, the alkyne, and the alcohol—provides chemists with a powerful handle to construct intricate molecular architectures. This guide provides a detailed exploration of a reliable and efficient pathway for the synthesis of a specific tertiary enyne alcohol, 2-methyl-5-hexen-3-yn-2-ol.

Retrosynthetic Analysis and Strategic Approach

The target molecule, 2-methyl-5-hexen-3-yn-2-ol, possesses a tertiary alcohol functionality, a vinyl group, and an internal alkyne. A logical retrosynthetic disconnection breaks the C2-C3 bond, revealing two readily available starting materials: acetone and vinylacetylene. This disconnection points to a nucleophilic addition of a vinylacetylide species to the electrophilic carbonyl carbon of acetone. A Grignard reaction is an exemplary choice for this transformation due to its high efficiency in forming carbon-carbon bonds.

Caption: Retrosynthetic analysis of 2-methyl-5-hexen-3-yn-2-ol.

This forward synthesis approach, involving the preparation of a vinylacetylenic Grignard reagent followed by its reaction with acetone, forms the core of the synthetic pathway detailed in this guide.

Synthesis Pathway: A Step-by-Step Mechanistic Exploration

The synthesis of 2-methyl-5-hexen-3-yn-2-ol is a two-step process occurring in a single pot:

-

Formation of the Vinylacetylenic Grignard Reagent: The process begins with the deprotonation of the terminal alkyne of vinylacetylene using a strong base, typically another Grignard reagent such as ethylmagnesium bromide. The acidic proton of the sp-hybridized carbon in vinylacetylene is readily abstracted to form the resonance-stabilized vinylacetylenic Grignard reagent.

-

Nucleophilic Addition to Acetone: The newly formed Grignard reagent, a potent nucleophile, then attacks the electrophilic carbonyl carbon of acetone. This nucleophilic addition reaction proceeds through a six-membered ring transition state, leading to the formation of a magnesium alkoxide intermediate.

-

Acidic Work-up and Product Isolation: The reaction is quenched with a mild acid (e.g., aqueous ammonium chloride) to protonate the alkoxide, yielding the final product, 2-methyl-5-hexen-3-yn-2-ol, and magnesium salts.

Caption: Overall workflow for the synthesis of 2-methyl-5-hexen-3-yn-2-ol.

Detailed Experimental Protocol

This protocol is a representative procedure based on established principles of Grignard reactions. Researchers should optimize conditions as necessary.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Density (g/mL) | Amount | Moles |

| Magnesium turnings | 24.31 | - | 2.43 g | 0.10 |

| Ethyl bromide | 108.97 | 1.46 | 10.9 g (7.5 mL) | 0.10 |

| Vinylacetylene | 52.08 | - | ~5.2 g | ~0.10 |

| Acetone | 58.08 | 0.791 | 5.8 g (7.3 mL) | 0.10 |

| Anhydrous Diethyl Ether | 74.12 | 0.713 | ~200 mL | - |

| Saturated NH₄Cl (aq) | - | - | ~100 mL | - |

| Anhydrous Na₂SO₄ | 142.04 | - | As needed | - |

Procedure:

-

Apparatus Setup: A three-necked round-bottom flask is flame-dried under a stream of inert gas (e.g., argon or nitrogen) and equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.

-

Grignard Reagent Formation (Ethylmagnesium Bromide): Magnesium turnings (0.10 mol) and a small crystal of iodine (to initiate the reaction) are placed in the flask. A solution of ethyl bromide (0.10 mol) in 50 mL of anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction is initiated with gentle warming if necessary and maintained at a gentle reflux until all the magnesium has reacted.

-

Formation of Vinylacetylenic Grignard Reagent: The solution of ethylmagnesium bromide is cooled in an ice bath. Vinylacetylene gas is then bubbled through the solution until a slight excess is absorbed (approximately 0.10 mol). The completion of this step is indicated by the cessation of ethane gas evolution.

-

Reaction with Acetone: A solution of anhydrous acetone (0.10 mol) in 50 mL of anhydrous diethyl ether is added dropwise from the dropping funnel to the cooled Grignard reagent solution with vigorous stirring. A white precipitate will form. The reaction mixture is allowed to warm to room temperature and stirred for an additional hour.

-

Work-up: The reaction mixture is carefully poured into a beaker containing crushed ice and 100 mL of saturated aqueous ammonium chloride solution. The mixture is stirred until the precipitate dissolves.

-

Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted twice with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation.

Safety Precautions: Handling Hazardous Reagents

-

Vinylacetylene: This is a highly flammable and toxic gas that can form explosive peroxides. It should be handled in a well-ventilated fume hood, and all ignition sources must be eliminated. Cylinders should be properly secured and handled with care.

-

Grignard Reagents: These are highly reactive and moisture-sensitive. All reactions must be carried out under strictly anhydrous conditions using dried glassware and anhydrous solvents.

-

Diethyl Ether: Diethyl ether is extremely flammable and can form explosive peroxides upon exposure to air and light. It should be handled in a fume hood away from ignition sources.

Product Characterization

The identity and purity of the synthesized 2-methyl-5-hexen-3-yn-2-ol can be confirmed using standard spectroscopic techniques.

| Property | Value |

| Molecular Formula | C₇H₁₀O |

| Molecular Weight | 110.15 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | (Predicted) ~150-160 °C |

Expected Spectroscopic Data:

-

¹H NMR: Resonances corresponding to the vinyl protons (CH2=CH-), the methyl protons (-C(OH)(CH₃)₂), and the hydroxyl proton (-OH).

-

¹³C NMR: Signals for the sp-hybridized carbons of the alkyne, the sp²-hybridized carbons of the alkene, the quaternary carbon bearing the hydroxyl group, and the methyl carbons.

-

IR Spectroscopy: Characteristic absorption bands for the O-H stretch of the alcohol, the C≡C stretch of the alkyne, the C=C stretch of the alkene, and the C-H stretches of the vinyl and methyl groups.

Applications in Drug Development and Research

While specific applications for 2-methyl-5-hexen-3-yn-2-ol are not extensively documented, the enyne alcohol scaffold is of significant interest in medicinal chemistry and drug development. The presence of multiple functional groups allows for its use in:

-

Diversity-Oriented Synthesis: The alkene and alkyne moieties can be independently functionalized through various reactions such as cycloadditions, transition-metal-catalyzed cross-couplings, and hydrations to generate a diverse library of complex molecules for biological screening.

-

Natural Product Synthesis: Many biologically active natural products contain structural elements that can be accessed from enyne alcohol precursors.

-

Click Chemistry: The terminal alkyne can be modified to participate in highly efficient and selective click reactions for the synthesis of triazole-containing compounds, which have shown a wide range of pharmacological activities.

Conclusion

The synthesis of 2-methyl-5-hexen-3-yn-2-ol via the Grignard reaction of vinylacetylene with acetone is a robust and reliable method for accessing this versatile enyne alcohol. This guide has provided a comprehensive overview of the synthetic strategy, a detailed experimental protocol, critical safety considerations, and an outlook on the potential applications of the product. By understanding the underlying principles and adhering to safe laboratory practices, researchers can effectively synthesize this valuable building block for a variety of applications in organic chemistry and drug discovery.

References

-

Vinyl Acetylene - SAFETY DATA SHEET. (2018). Retrieved from [Link]

-

Vinyl Acetylene SDS. (2024). Retrieved from [Link]

-

PubChem. (n.d.). 2-Methyl-3-hexen-5-yn-2-ol. National Center for Biotechnology Information. Retrieved from [Link]

-

Vinyl Acetylene Safety Data Sheet. (n.d.). Scribd. Retrieved from [Link]

-

SAFETY DATA SHEET. (2017). Airgas. Retrieved from [Link]

-

Vedantu. (n.d.). How do Grignard reagent react with an acetone class 12 chemistry CBSE. Retrieved from [Link]

- askIITians. (2

A Spectroscopic Guide to 2-Methyl-5-hexen-3-yn-2-ol: Elucidating Structure through NMR, IR, and MS Analysis

Introduction

2-Methyl-5-hexen-3-yn-2-ol is a fascinating bifunctional molecule possessing a tertiary alcohol, a terminal vinyl group, and an internal alkyne. This unique combination of functional groups, often referred to as an enyne alcohol, makes it a valuable synthon in organic chemistry, particularly in reactions involving metal catalysis and the construction of complex molecular architectures.[1] The precise characterization of such molecules is paramount for ensuring purity, confirming identity, and understanding their reactivity.

This technical guide provides an in-depth analysis of the core spectroscopic data for 2-Methyl-5-hexen-3-yn-2-ol (CAS No. 690-94-8).[2] We will delve into the interpretation of its Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data. The causality behind spectral features is explained from first principles, offering researchers and drug development professionals a robust framework for the structural elucidation of this and related compounds.

Molecular Structure and Spectroscopic Implications

The structure of 2-methyl-5-hexen-3-yn-2-ol (C₇H₁₀O, Molar Mass: 110.15 g/mol ) contains several key features that give rise to a distinct spectroscopic fingerprint.[2][3]

-

Tertiary Alcohol (-C(CH₃)₂OH): This group will lack a proton on the carbinol carbon. The hydroxyl proton is exchangeable, and the two methyl groups are chemically equivalent.

-

Disubstituted Alkyne (-C≡C-): The internal triple bond will exhibit a characteristic, though potentially weak, stretching frequency in the IR spectrum and give rise to two deshielded sp-hybridized carbon signals in the ¹³C NMR spectrum.

-

Monosubstituted Alkene (-CH=CH₂): The vinyl group contains three unique olefinic protons, which will form a complex splitting pattern in the ¹H NMR spectrum. It will also show characteristic C=C and =C-H stretching bands in the IR spectrum.

Understanding these individual components allows us to predict and interpret the spectroscopic output with high confidence.

Diagram 1: Molecular Structure of 2-Methyl-5-hexen-3-yn-2-ol

Caption: Structure of 2-methyl-5-hexen-3-yn-2-ol with key atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Proton (¹H) NMR Analysis

The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings, and the connectivity of adjacent protons.

-

Causality of Signals: The two methyl groups (C1 and C9) are equivalent and attached to a quaternary carbon (C2), so they will appear as a single, sharp signal with an integration of 6H. The hydroxyl proton (H8) is often a broad singlet due to chemical exchange; its chemical shift is highly dependent on concentration and solvent. The three vinyl protons on C5 and C6 are in unique electronic environments and will exhibit complex splitting (J-coupling) with one another, typically appearing as a doublet of doublets for the C5 proton and two distinct signals for the terminal C6 protons.

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|

| ~5.9 | dd | 1H | CH =CH₂ (C5) | Olefinic proton, deshielded by C=C and C≡C bonds. Coupled to two C6 protons. |

| ~5.4 | d | 1H | CH=CH ₂ (C6, trans) | Terminal olefinic proton, trans to C5 proton. |

| ~5.2 | d | 1H | CH=CH ₂ (C6, cis) | Terminal olefinic proton, cis to C5 proton. |

| ~2.5 | s (broad) | 1H | OH | Exchangeable proton; shift and shape are variable. |

| 1.55 | s | 6H | C(OH )(CH ₃)₂ | Equivalent methyl groups on a quaternary carbon show no coupling. |

Carbon-13 (¹³C) NMR Analysis

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

-

Causality of Signals: Due to molecular symmetry, we expect to see 6 distinct signals instead of 7. The two methyl carbons are equivalent. The sp-hybridized carbons of the alkyne will appear in the midfield region (~80-90 ppm). The sp²-hybridized carbons of the alkene will be further downfield (~115-130 ppm). The quaternary carbon attached to the oxygen (carbinol carbon) is deshielded by the electronegative oxygen atom and typically appears around 60-70 ppm.[4][5]

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Carbon Type | Assignment | Rationale |

|---|---|---|---|

| ~128 | CH | C H=CH₂ (C5) | Olefinic sp² carbon. |

| ~118 | CH₂ | CH=C H₂ (C6) | Terminal olefinic sp² carbon. |

| ~90 | C (quat) | -C ≡C- (C4) | Alkyne sp carbon, deshielded by vinyl group. |

| ~85 | C (quat) | -C≡C - (C3) | Alkyne sp carbon, deshielded by alcohol group. |

| ~65 | C (quat) | C (OH)(CH₃)₂ (C2) | Tertiary carbinol carbon, deshielded by oxygen.[5] |

| ~31 | CH₃ | C(OH)(C H₃)₂ (C1, C9) | Equivalent sp³ methyl carbons. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

-

Causality of Signals: The most prominent feature for an alcohol is the strong, broad O-H stretching band around 3300-3600 cm⁻¹, with the broadening caused by hydrogen bonding.[4][5] The alkyne C≡C stretch is expected around 2200 cm⁻¹, though it may be weak or absent for a symmetrically substituted alkyne. The alkene C=C stretch will appear around 1640 cm⁻¹. The C-O single bond stretch of the tertiary alcohol will result in a strong absorption in the 1100-1200 cm⁻¹ region.

Table 3: Predicted IR Absorption Frequencies

| Frequency (cm⁻¹) | Intensity | Vibration Type | Functional Group |

|---|---|---|---|

| 3600-3300 | Strong, Broad | O-H stretch | Tertiary Alcohol |

| ~3100 | Medium | =C-H stretch | Alkene |

| 2980-2850 | Medium | C-H stretch (sp³) | Methyl |

| ~2230 | Weak-Medium | C≡C stretch | Alkyne |

| ~1640 | Medium | C=C stretch | Alkene |

| 1200-1100 | Strong | C-O stretch | Tertiary Alcohol |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization. For 2-methyl-5-hexen-3-yn-2-ol (C₇H₁₀O), the exact molecular weight is 110.0732 g/mol .

-

Causality of Fragmentation: In Electron Ionization (EI) MS, the molecular ion (M⁺˙) is often observed at m/z = 110. Key fragmentation pathways for alcohols include alpha-cleavage and dehydration.[4][5]

-

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the oxygen is highly favorable. Loss of a methyl radical (•CH₃, 15 Da) would lead to a resonance-stabilized cation at m/z = 95. This is often the base peak.

-

Dehydration: Loss of a water molecule (H₂O, 18 Da) from the molecular ion would result in a fragment at m/z = 92.

-

Table 4: Predicted Key Mass Spectrometry Fragments (EI)

| m/z Value | Proposed Fragment | Identity |

|---|---|---|

| 110 | [C₇H₁₀O]⁺˙ | Molecular Ion (M⁺˙) |

| 95 | [M - CH₃]⁺ | Alpha-cleavage product |

| 92 | [M - H₂O]⁺˙ | Dehydration product |

| 77 | [C₆H₅]⁺ | Possible rearrangement product after loss of H₂O and CH₃ |

Experimental Methodologies

To ensure data integrity and reproducibility, standardized protocols must be employed.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve 5-10 mg of 2-methyl-5-hexen-3-yn-2-ol in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Transfer the solution to a 5 mm NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz or higher field NMR spectrometer at 298 K.

-

Processing: Process the raw data (FID) using appropriate software. Apply Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H and ¹³C spectra to the TMS signal at 0.00 ppm.

IR Spectroscopy Protocol

-

Sample Preparation: Place one drop of the neat liquid sample between two sodium chloride (NaCl) or potassium bromide (KBr) salt plates to create a thin film.

-

Instrumentation: Place the salt plates in the sample holder of an FTIR spectrometer.

-

Data Acquisition: Record the spectrum from 4000 cm⁻¹ to 600 cm⁻¹. Acquire a background spectrum of the clean salt plates first and subtract it from the sample spectrum.

-

Processing: Identify and label the wavenumbers (cm⁻¹) for significant absorption peaks.

Diagram 2: Spectroscopic Analysis Workflow

Caption: Workflow for the spectroscopic characterization of a chemical sample.

Mass Spectrometry Protocol

-

Sample Preparation: Prepare a dilute solution of the sample (~1 µg/mL) in a volatile solvent such as methanol or acetonitrile.

-

Instrumentation: Introduce the sample into the mass spectrometer via direct infusion or through a gas chromatography (GC-MS) inlet.

-

Data Acquisition: Acquire the mass spectrum using Electron Ionization (EI) at 70 eV. Scan a mass range from m/z 40 to 200.

-

Processing: Analyze the resulting spectrum to identify the molecular ion peak and major fragment ions. Compare the fragmentation pattern with predicted pathways.

References

- Vertex AI Search. (n.d.). Supporting Information.

- National Institute of Standards and Technology. (n.d.). 2-Methyl-5-hexen-3-ol. NIST Chemistry WebBook.

- National Center for Biotechnology Information. (n.d.). 2-Methyl-5-hexen-3-ol. PubChem.

- ChemScene. (n.d.). 2-Methylhex-5-en-3-yn-2-ol.

- ChemSynthesis. (n.d.). 2-methyl-5-hexen-3-ol.

- National Center for Biotechnology Information. (n.d.). 2-Methyl-3-hexen-5-yn-2-ol. PubChem.

- National Center for Biotechnology Information. (n.d.). 2-Methylhex-3-en-5-yn-2-ol. PubChem.

- MOPAC. (n.d.). 2-methyl-5-hexen-3-yn-2-ol.

- Fisher Scientific. (n.d.). 2-Methyl-5-hexen-3-ol, 97%.

- LookChem. (n.d.). 2-METHYL-5-HEXEN-3-OL.

- National Institute of Standards and Technology. (n.d.). 5-Methyl-5-hexen-3-yn-2-ol. NIST Chemistry WebBook.

- Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of 2-methylhexane.

- National Center for Biotechnology Information. (n.d.). 5-Methyl-5-hexen-3-yn-2-ol. PubChem.

- LibreTexts Chemistry. (n.d.). Spectroscopy of Alcohols and Phenols.

- Google Patents. (n.d.). Preparation method of 2-methyl-3-butyne-2-ol.

- Fiveable. (n.d.). Spectroscopy of Alcohols and Phenols. Organic Chemistry Class Notes.

- OpenStax. (2023). Spectroscopy of Alcohols and Phenols. Organic Chemistry.

- Alcaide, B., Almendros, P., & Aragoncillo, C. (2021). Deciphering the Chameleonic Chemistry of Allenols: Breaking the Taboo of a Onetime Esoteric Functionality. Chemical Reviews. ACS Publications.

- ChemicalBook. (n.d.). 5-METHYL-3-HEXEN-2-ONE(5166-53-0) IR Spectrum.

- Chemistry Steps. (n.d.). Alkynes to Alcohols.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. chemscene.com [chemscene.com]

- 3. 2-Methyl-3-hexen-5-yn-2-ol | C7H10O | CID 12214758 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 5. 17.11 Spectroscopy of Alcohols and Phenols - Organic Chemistry | OpenStax [openstax.org]

CAS 690-94-8 structural elucidation

An In-Depth Technical Guide to the Structural Elucidation of 6-Methoxy-2-benzoxazolinone

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive, multi-technique workflow for the structural elucidation of 6-methoxy-2-benzoxazolinone. As a Senior Application Scientist, this document moves beyond a simple recitation of methods to explain the causal logic behind the analytical strategy, ensuring a self-validating and scientifically rigorous approach. We will integrate data from Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Infrared (IR) Spectroscopy to build a conclusive structural determination, grounded in authoritative data and principles. This guide is designed for professionals in research and drug development who require a deep, practical understanding of modern structural analysis.

A Note on Chemical Identification: CAS 690-94-8 vs. 532-91-2

An initial query for CAS Registry Number 690-94-8 reveals an association with the compound 2-methyl-5-hexen-3-yn-2-ol. However, the vast majority of detailed spectroscopic and analytical data available in scientific literature and databases pertains to 6-Methoxy-2-benzoxazolinone , which is correctly identified by CAS Registry Number 532-91-2 [1][2][3][4][5]. Given that the objective is an in-depth guide to structural elucidation, a process reliant on rich data, this document will focus exclusively on 6-Methoxy-2-benzoxazolinone (CAS 532-91-2), a compound of significant interest in pharmaceuticals and agrochemicals[6].

Foundational Analysis: The Molecular Blueprint

Before commencing spectroscopic analysis, establishing the fundamental properties of the analyte is a critical first step. This foundational data provides the necessary constraints for interpreting subsequent spectral results.

Elemental Composition and Molecular Weight

The molecular formula for 6-Methoxy-2-benzoxazolinone is established as C₈H₇NO₃[1][2][3][4][5]. This composition dictates the expected nominal and exact molecular weight, which are pivotal for mass spectrometry analysis.

| Property | Value | Source |

| CAS Registry Number | 532-91-2 | PubChem[7], NIST[1][2][3][4] |

| Molecular Formula | C₈H₇NO₃ | PubChem[7], NIST[1][2][3][4] |

| Average Molecular Weight | 165.15 g/mol | PubChem[7] |

| Monoisotopic Mass | 165.042593 u | NIST[1][3] |

| Appearance | White to off-white crystalline powder | Chem-Impex[6] |

| Melting Point | 151-157 °C | Sigma-Aldrich[8] |

Index of Hydrogen Deficiency (IHD)

The IHD, or degree of unsaturation, provides immediate insight into the number of rings and/or multiple bonds within a molecule. The calculation for C₈H₇NO₃ is as follows:

IHD = C - (H/2) - (X/2) + (N/2) + 1 IHD = 8 - (7/2) + (1/2) + 1 = 6

An IHD of 6 indicates a highly unsaturated system, which is consistent with a substituted aromatic ring (IHD=4) plus a double bond (e.g., C=O, IHD=1) and another ring (IHD=1). This initial calculation strongly supports the proposed benzoxazolinone scaffold.

The Strategic Workflow for Structural Elucidation

Caption: Integrated workflow for structural elucidation.

Mass Spectrometry: Molecular Weight and Fragmentation

Expertise & Experience: Mass spectrometry is the first-line technique to confirm the molecular weight and gain initial structural insights through fragmentation analysis. We employ Electron Ionization (EI) due to its ability to produce a rich fragmentation pattern, which acts as a molecular fingerprint.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Preparation: A dilute solution of the analyte is prepared in a volatile solvent (e.g., methanol or dichloromethane).

-

Introduction: The sample is introduced into the mass spectrometer via a direct insertion probe.

-

Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV). This energy is sufficient to ionize the molecule and induce fragmentation.

-

Analysis: The resulting positively charged ions (the molecular ion and fragment ions) are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).

-

Detection: Ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.

Data Interpretation: A Self-Validating System

The EI-MS spectrum of 6-Methoxy-2-benzoxazolinone is available from the NIST Standard Reference Database[1][3].

-

Molecular Ion (M⁺•): The spectrum shows a prominent molecular ion peak at m/z = 165 . This peak corresponds to the entire molecule that has lost one electron. Its presence and odd mass are consistent with the molecular formula C₈H₇NO₃ and the nitrogen rule (an odd number of nitrogen atoms results in an odd nominal molecular weight).

-

Base Peak: The most abundant peak, or base peak, is observed at m/z = 165 , indicating that the molecular ion is relatively stable under EI conditions.

-

Key Fragmentation: The fragmentation pattern provides crucial clues to the molecule's structure. A detailed analysis of related benzoxazinones provides a basis for interpreting these fragments[9].

-

m/z 150 ([M-15]⁺): A significant peak corresponding to the loss of a methyl radical (•CH₃). This is a classic fragmentation pathway for methoxy-substituted aromatic compounds, strongly suggesting the presence of a -OCH₃ group.

-

m/z 122 ([M-15-28]⁺): A subsequent loss of 28 u from the m/z 150 fragment. This corresponds to the loss of a neutral carbon monoxide (CO) molecule, a characteristic fragmentation of the cyclic carbamate (oxazolidinone) ring system.

-

m/z 107: This fragment likely arises from further rearrangements and cleavages of the benzoxazole core.

-

| m/z Value | Proposed Fragment | Interpretation |

| 165 | [C₈H₇NO₃]⁺• | Molecular Ion (Base Peak) |

| 150 | [C₇H₄NO₃]⁺ | Loss of •CH₃ from the methoxy group |

| 122 | [C₆H₄NO₂]⁺ | Loss of CO from the [M-15]⁺ fragment |

Infrared (IR) Spectroscopy: Functional Group Identification

Expertise & Experience: FTIR spectroscopy is unparalleled for the rapid and definitive identification of functional groups. The choice of this technique is driven by the need to confirm the presence of the carbonyl (C=O), amine (N-H), ether (C-O), and aromatic (C=C) functionalities suggested by the molecular formula and IHD.

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation: The solid sample is typically analyzed using the Attenuated Total Reflectance (ATR) technique. A small amount of the crystalline powder is placed directly onto the ATR crystal (e.g., diamond or germanium).

-

Analysis: An infrared beam is passed through the ATR crystal. The beam penetrates a short distance into the sample, and the sample absorbs energy at specific frequencies corresponding to the vibrational energies of its functional groups.

-

Data Acquisition: The transmitted light is detected, and a Fourier transform is applied to the resulting interferogram to generate the infrared spectrum (transmittance vs. wavenumber).

Data Interpretation: A Self-Validating System

The gas-phase IR spectrum of 6-Methoxy-2-benzoxazolinone is available from the NIST database[2]. The key absorption bands confirm the proposed functional groups:

-

~3400-3300 cm⁻¹ (N-H Stretch): This absorption is characteristic of the N-H bond in the heterocyclic ring.

-

~3050 cm⁻¹ (Aromatic C-H Stretch): This peak, typically found above 3000 cm⁻¹, confirms the presence of C-H bonds on an aromatic ring.

-

~2950 cm⁻¹ (Aliphatic C-H Stretch): This absorption, below 3000 cm⁻¹, is due to the C-H bonds of the methoxy group.

-

~1760 cm⁻¹ (C=O Stretch): A strong, sharp absorption in this region is definitive for a carbonyl group. Its high frequency is characteristic of a carbonyl within a five-membered cyclic ester/carbamate (a lactone/lactam structure), which experiences significant ring strain.

-

~1600-1450 cm⁻¹ (C=C Stretch): Multiple sharp peaks in this region are characteristic of the carbon-carbon double bonds within the benzene ring.

-

~1250 cm⁻¹ (Aromatic C-O Stretch): A strong absorption here is indicative of the aryl-alkyl ether linkage of the methoxy group.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Connectivity and Final Structure

Expertise & Experience: NMR is the most powerful technique for determining the precise carbon-hydrogen framework of a molecule. ¹H NMR reveals the number of different proton environments and their neighboring protons, while ¹³C NMR shows the number of unique carbon environments. Together, they allow for the unambiguous assembly of the molecular structure.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Dissolve ~5-10 mg of the analyte in ~0.6 mL of a deuterated solvent, typically deuterated dimethyl sulfoxide (DMSO-d₆) or chloroform-d (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Data Acquisition: Place the NMR tube in the spectrometer. Acquire a standard ¹H NMR spectrum. Following this, acquire a proton-decoupled ¹³C NMR spectrum.

-

Advanced Experiments (Optional): For complex structures, 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be run to definitively establish H-H and C-H correlations, respectively.

Data Interpretation: A Self-Validating System

The following interpretation is based on published ¹³C NMR data and established principles of NMR spectroscopy[10].

Caption: Structure of 6-Methoxy-2-benzoxazolinone with atom numbering for NMR analysis.

¹³C NMR Data (in DMSO-d₆)[10]

| Carbon Atom | Chemical Shift (δ, ppm) | Multiplicity (decoupled) | Rationale |

| C2 | 155.05 | Singlet | Carbonyl carbon, highly deshielded by two heteroatoms. |

| C6 | 156.26 | Singlet | Aromatic carbon directly attached to the electron-donating -OCH₃ group, highly deshielded. |

| C7a | 144.14 | Singlet | Aromatic carbon attached to nitrogen, deshielded. |

| C3a | 131.18 | Singlet | Aromatic carbon attached to oxygen, deshielded. |

| C4 | 109.76 | Doublet (in coupled) | Aromatic CH, ortho to the electron-donating -NH- group. |

| C7 | 109.79 | Doublet (in coupled) | Aromatic CH, ortho to the electron-donating -O- group. |

| C5 | 96.46 | Doublet (in coupled) | Aromatic CH, ortho to the -OCH₃ group and para to the -NH- group, highly shielded. |

| OCH₃ | 55.74 | Quartet (in coupled) | Methoxy carbon, typical chemical shift. |

¹H NMR Predicted Spectrum Interpretation

-

~11.0-12.0 ppm (1H, broad singlet): This downfield proton is characteristic of the N-H of the lactam, which can participate in hydrogen bonding.

-

~7.0-7.2 ppm (1H, doublet): This signal corresponds to H4, which is coupled only to H5.

-

~6.7-6.9 ppm (1H, doublet of doublets): This signal corresponds to H5, which is coupled to both H4 and H7.

-

~6.6-6.8 ppm (1H, doublet): This signal corresponds to H7, which is coupled only to H5. The exact positions of H5 and H7 would be confirmed with 2D NMR.

-

~3.75 ppm (3H, singlet): A sharp singlet integrating to three protons is the classic signal for a methoxy (-OCH₃) group.

The combination of a 3H singlet, three distinct aromatic protons with their specific splitting patterns, and a downfield N-H proton, along with the eight unique carbon signals, provides definitive proof for the 6-methoxy-2-benzoxazolinone structure.

Conclusion: A Unified Structural Hypothesis

The structural elucidation of 6-Methoxy-2-benzoxazolinone (CAS 532-91-2) is a clear demonstration of a synergistic analytical strategy.

-

Mass Spectrometry confirmed the molecular weight of 165 u and provided key fragmentation evidence for the methoxy group (loss of 15 u) and the benzoxazolinone core (loss of 28 u).

-

Infrared Spectroscopy provided unambiguous evidence for the key functional groups: an N-H bond, a strained cyclic carbonyl (C=O), an aryl ether, and an aromatic ring.

-

NMR Spectroscopy pieced together the molecular framework, confirming the presence of a methoxy group, three unique aromatic protons consistent with a 1,2,4-trisubstituted benzene ring, and the eight distinct carbon environments of the proposed structure.

Each piece of data validates the others, leading to the unequivocal identification of the analyte. This in-depth, multi-technique approach ensures the highest level of scientific integrity and trustworthiness, which is paramount in research and drug development.

References

-

Nicollier, G. F., et al. (1982). 5-, 6-, and 7-Methoxybenzoxazolinone: carbon-13 NMR spectra and biological activity. Journal of Agricultural and Food Chemistry, 30(6), 1133-1135). [Link]

-

Otaka, K., et al. (2023). Isolation and characterization of the hydrophilic BNI compound, 6-methoxy-2(3H)-benzoxazolone (MBOA), from maize roots. Plant and Soil, 489, 341–359. [Link]

-

Maag, D., et al. (2014). 3-β-D-Glucopyranosyl-6-methoxy-2-benzoxazolinone (MBOA-N-Glc) is an insect detoxification product of maize 1,4-benzoxazin-3-ones. Phytochemistry, 102, 97-105. [Link]

-

National Institute of Standards and Technology. (n.d.). 6-Methoxy-2-benzoxazolinone: Mass Spectrum. In NIST Chemistry WebBook. Retrieved January 2, 2026, from [Link]

-

National Institute of Standards and Technology. (n.d.). 6-Methoxy-2-benzoxazolinone: IR Spectrum. In NIST Chemistry WebBook. Retrieved January 2, 2026, from [Link]

-

Bonnington, L. S., et al. (2003). Utilisation of electrospray time-of-flight mass spectrometry for solving complex fragmentation patterns: application to benzoxazinone derivatives. Rapid Communications in Mass Spectrometry, 17(13), 1459-1470. [Link]

-

National Center for Biotechnology Information. (n.d.). Coixol. In PubChem Compound Database. Retrieved January 2, 2026, from [Link]

-

National Institute of Standards and Technology. (n.d.). 6-Methoxy-2-benzoxazolinone. In NIST Chemistry WebBook. Retrieved January 2, 2026, from [Link]

-

Richey, J. D., Caskey, A. L., & BeMiller, J. N. (1976). 6-Methoxy-2-benzoxazolinone Synthesis in 1,3-Butanediol. Agricultural and Biological Chemistry, 40(12), 2413–2416. [Link]

-

Stenutz, R. (n.d.). 6-methoxy-2-benzoxazolinone. Retrieved January 2, 2026, from [Link]

Sources

- 1. 6-Methoxy-2-benzoxazolinone [webbook.nist.gov]

- 2. 6-Methoxy-2-benzoxazolinone [webbook.nist.gov]

- 3. 6-Methoxy-2-benzoxazolinone [webbook.nist.gov]

- 4. 6-Methoxy-2-benzoxazolinone [webbook.nist.gov]

- 5. rsc.org [rsc.org]

- 6. Effect of 6-methoxy-2-benzoxazolinone on the activities of rat pineal N-acetyltransferase and hydroxyindole-O-methyltransferase and on melatonin production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Coixol | C8H7NO3 | CID 10772 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. orbit.dtu.dk [orbit.dtu.dk]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

The Enyne Moiety in 2-Methyl-5-hexen-3-yn-2-ol: A Technical Guide to its Synthesis and Reactivity

Abstract

This technical guide provides an in-depth exploration of the reactivity of the enyne moiety within 2-methyl-5-hexen-3-yn-2-ol, a versatile building block in modern organic synthesis. The unique juxtaposition of a terminal alkene, an internal alkyne, and a tertiary propargylic alcohol within a compact C7 framework imparts a rich and tunable chemical reactivity. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the molecule's synthesis, its characteristic acid-catalyzed rearrangements, and the selective transformations possible at each unsaturated site. We will delve into the mechanistic underpinnings of these reactions, provide field-proven experimental protocols, and discuss how reaction conditions can be manipulated to achieve desired synthetic outcomes.

Introduction: A Molecule of Strategic Importance

2-Methyl-5-hexen-3-yn-2-ol, also known as Nazarov's carbinol, is an organic compound whose structure is deceptively simple yet holds significant potential for complex molecular construction.[1] Its core feature is the 1-en-3-yne (enyne) system, a conjugated arrangement of a carbon-carbon double bond and triple bond. This is further functionalized with a tertiary hydroxyl group at the propargylic position, which profoundly influences the molecule's stability and reaction pathways.

The strategic value of this molecule lies in the orthogonal reactivity of its functional groups. The alkene, alkyne, and alcohol can be addressed individually or in concert to generate a diverse array of intermediates. This guide will systematically dissect this reactivity, focusing on the causality behind experimental choices to empower chemists in leveraging this potent synthetic tool.

Synthesis of the Core Moiety: Accessing the Starting Material

The reliable synthesis of 2-methyl-5-hexen-3-yn-2-ol is a critical prerequisite for its use. The most direct and industrially scalable approach is the nucleophilic addition of a vinylacetylide anion to acetone. This leverages the acidity of the terminal alkyne proton and the electrophilicity of the ketone.[2]

Experimental Protocol: Synthesis via Grignard Reaction

This protocol describes the formation of the vinylmagnesium halide followed by its reaction with acetone.

Workflow Diagram: Synthesis of 2-Methyl-5-hexen-3-yn-2-ol

Caption: Key steps in the Meyer-Schuster rearrangement pathway.

This reaction is often plagued by the competing Rupe pathway when using strong Brønsted acids. [3]The key to promoting the Meyer-Schuster rearrangement is the use of milder catalysts that favor the 1,3-hydroxyl shift over the dehydration/hydration sequence of the Rupe reaction. Lewis acids and certain transition metal catalysts have proven effective. [3]

The Rupe Rearrangement: Competing Pathway to an α,β-Unsaturated Methyl Ketone

When tertiary propargyl alcohols are treated with strong, hot acids (e.g., sulfuric acid, formic acid), the Rupe rearrangement often dominates. [4]This pathway involves an initial dehydration to form an enyne intermediate, followed by a Markovnikov hydration of the alkyne to yield an α,β-unsaturated methyl ketone. [5]For 2-methyl-5-hexen-3-yn-2-ol, this would yield 4-methyl-4,6-heptadien-2-one.

Mechanism of the Rupe Rearrangement

Caption: Dehydration-hydration sequence of the Rupe rearrangement.

Controlling Selectivity and Experimental Protocol

The choice of acid catalyst and reaction conditions is paramount in directing the reaction toward the desired product.

| Condition | Catalyst | Dominant Product | Rationale |

| Mild | Lewis Acids (e.g., InCl₃, Sc(OTf)₃) | Meyer-Schuster | Favors the concerted 1,3-hydroxyl shift. |

| Mild | Transition Metals (e.g., Ru, Ag, Au complexes) | Meyer-Schuster | Lowers the activation energy for the rearrangement pathway. |

| Harsh | Strong Brønsted Acids (e.g., H₂SO₄, H₃PO₄), Heat | Rupe | Promotes elimination (dehydration) to the enyne intermediate. |

Experimental Protocol: Lewis Acid-Catalyzed Meyer-Schuster Rearrangement

-

Setup: To a solution of 2-methyl-5-hexen-3-yn-2-ol (1.10 g, 10 mmol) in 50 mL of dichloromethane, add indium(III) chloride (221 mg, 1 mmol, 10 mol%).

-

Reaction: Stir the mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, quench the reaction with 20 mL of water. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).

-

Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the pure 2-methyl-2,5-hexadien-4-one.

Selective Transformations of the Unsaturated System

Beyond acid-catalyzed rearrangements, the enyne moiety offers a platform for a variety of selective transformations. The electronic differences between the double and triple bonds allow for chemoselective reactions.

Reduction Reactions: Selective Hydrogenation

The controlled reduction of the enyne system can yield either a diene or a saturated alcohol, depending on the catalyst and conditions.

-

Alkyne to Z-Alkene: Lindlar's catalyst (Pd/CaCO₃ poisoned with lead acetate and quinoline) is the classic choice for the syn-hydrogenation of an alkyne to a cis-alkene without reducing the existing double bond. This would yield (Z)-2-methyl-3,5-hexadien-2-ol.

-

Complete Saturation: More active catalysts like Palladium on Carbon (Pd/C) or Platinum Oxide (PtO₂) under a hydrogen atmosphere will reduce both the alkyne and the alkene, yielding the saturated alcohol, 2-methyl-3-hexan-ol.

Table: Hydrogenation Selectivity

| Catalyst | H₂ Pressure | Product |

| Lindlar's Catalyst | 1 atm | (Z)-2-Methyl-3,5-hexadien-2-ol |

| Pd/C (10%) | 1-3 atm | 2-Methyl-3-hexan-ol |

| PtO₂ | 1-3 atm | 2-Methyl-3-hexan-ol |

Oxidation Reactions: Targeting the Alkene

The electron-rich alkene is generally more susceptible to electrophilic oxidation than the less nucleophilic alkyne. This allows for selective functionalization.

-

Epoxidation: Reagents like meta-chloroperoxybenzoic acid (m-CPBA) will selectively form an epoxide across the double bond. [5][6]The reaction is stereospecific, proceeding via a concerted syn-addition. [7]* Dihydroxylation: Osmium tetroxide (OsO₄), used in catalytic amounts with a co-oxidant like N-methylmorpholine N-oxide (NMO), will perform a syn-dihydroxylation of the alkene to give a vicinal diol. [8][9]OsO₄ is known for its high selectivity for alkenes in the presence of alkynes. [8] Experimental Protocol: Chemoselective Epoxidation with m-CPBA

-

Setup: Dissolve 2-methyl-5-hexen-3-yn-2-ol (1.10 g, 10 mmol) in 50 mL of dichloromethane and cool to 0°C in an ice bath.

-

Reagent Addition: Add m-CPBA (77%, 2.47 g, 11 mmol, 1.1 equivalents) portion-wise over 15 minutes, ensuring the temperature remains below 5°C.

-

Reaction: Stir the reaction at 0°C for 2 hours, then allow it to warm to room temperature and stir overnight.

-

Workup: Quench the reaction by adding 30 mL of 10% aqueous sodium sulfite solution. Stir for 20 minutes. Separate the layers and extract the aqueous phase with dichloromethane (2 x 20 mL).

-

Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine. Dry over Na₂SO₄, filter, and concentrate. Purify by column chromatography to yield the desired epoxide.

Cyclization Strategies: Building Molecular Complexity

The enyne motif is a premier substrate for powerful metal-catalyzed cyclization reactions that rapidly build cyclic structures.

-

Enyne Metathesis: In the presence of a ruthenium carbene catalyst (e.g., Grubbs' or Hoveyda-Grubbs catalysts), the enyne can undergo a ring-closing enyne metathesis (RCEYM) if tethered appropriately, or an intermolecular cross-metathesis. [3][10]For the title compound, an intermolecular reaction with ethylene ("ethenolysis") would transform the alkyne into a conjugated diene, yielding 3,3-dimethyl-1,4-pentadien-1-yl)methanol. [4]* Pauson-Khand Reaction: This is a formal [2+2+1] cycloaddition of the alkene, the alkyne, and carbon monoxide, typically mediated by a cobalt carbonyl complex, to form a cyclopentenone. [11][12]An intramolecular Pauson-Khand reaction of a suitably designed 1,6- or 1,7-enyne is a powerful tool for synthesizing bicyclic systems. [13]

Conclusion and Future Outlook

2-Methyl-5-hexen-3-yn-2-ol is a testament to how carefully arranged functional groups can lead to a rich and predictable, yet highly tunable, reactivity profile. The delicate balance between the Meyer-Schuster and Rupe rearrangements can be expertly controlled by the choice of catalyst, providing access to different conjugated carbonyl frameworks. Furthermore, the orthogonal reactivity of the alkene and alkyne moieties allows for selective hydrogenation, oxidation, and powerful C-C bond-forming cyclizations.

For drug development professionals and synthetic chemists, this molecule represents not just a single compound, but a versatile platform. Its derivatives serve as key intermediates in the synthesis of complex natural products and novel pharmaceutical agents. Future research will likely focus on developing enantioselective versions of these transformations, further expanding the utility of this powerful synthetic building block.

References

-

Wikipedia contributors. (2023). Meyer–Schuster rearrangement. Wikipedia, The Free Encyclopedia. [Link]

-

SynArchive. Meyer-Schuster Rearrangement. [Link]

-

UCL Discovery. (2010). New substrates for Pauson-Khand reaction. [Link]

-

Wikipedia contributors. (2023). Enyne metathesis. Wikipedia, The Free Encyclopedia. [Link]

-

Organic Chemistry Portal. Enyne Metathesis. [Link]

- Li, J. J. (2009). Pauson-Khand Reaction. In Name Reactions (pp. 405-407). Springer, Berlin, Heidelberg.

-

YouTube. (2021). Rupe Rearrangement. [Link] (Note: A representative educational video URL would be inserted here from a reputable source).

- Edens, M., et al. (1977). The mechanism of the Meyer-Schuster rearrangement. Journal of the American Chemical Society, 99(5), 1539-1545. (Note: A representative journal article URL would be inserted here).

-

Master Organic Chemistry. (2011). m-CPBA (meta-chloroperoxybenzoic acid). [Link]

-

Organic Chemistry Portal. Prilezhaev Reaction. [Link]

-

Mori, M., Sakakibara, N., & Kinoshita, A. (1998). Remarkable Effect of Ethylene Gas in the Intramolecular Enyne Metathesis of Terminal Alkynes. The Journal of Organic Chemistry, 63(18), 6082–6083. [Link]

-

Master Organic Chemistry. (2011). OsO4 (Osmium Tetroxide) for Dihydroxylation of Alkenes. [Link]

-

Organic Chemistry Portal. Upjohn Dihydroxylation. [Link]

-

NROChemistry. Pauson-Khand Reaction. [Link]

-

Vedantu. How do Grignard reagent react with an acetone. [Link]

-

Chad's Prep. Addition of Acetylide Ions and Grignard Reagents. [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. How do Grignard reagent react with an acetone class 12 chemistry CBSE [vedantu.com]

- 3. Enyne metathesis - Wikipedia [en.wikipedia.org]

- 4. Recent Progress on Enyne Metathesis: Its Application to Syntheses of Natural Products and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Prilezhaev Reaction [organic-chemistry.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. leah4sci.com [leah4sci.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Upjohn Dihydroxylation [organic-chemistry.org]

- 10. Enyne Metathesis [organic-chemistry.org]

- 11. New substrates for Pauson-Khand reaction. - UCL Discovery [discovery.ucl.ac.uk]

- 12. Pauson-Khand Reaction | NROChemistry [nrochemistry.com]

- 13. Computational Study on the Co-Mediated Intramolecular Pauson–Khand Reaction of Fluorinated and Chiral N-Tethered 1,7-Enynes - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Characterization of Nazarov's Carbinol and its Cyclization

This guide provides a comprehensive overview of the synthesis and characterization of a representative Nazarov's carbinol, a divinyl carbinol, and its subsequent acid-catalyzed transformation into a cyclopentenone via the Nazarov cyclization. This document is intended for researchers, scientists, and professionals in drug development who are interested in the application of this powerful reaction for the construction of five-membered carbocycles, a common motif in biologically active molecules.[1][2]

Introduction: The Significance of the Nazarov Cyclization and its Precursors

The Nazarov cyclization is a cornerstone of modern organic synthesis, providing an efficient route to cyclopentenones from divinyl ketones.[3][4][5] Discovered by Ivan Nikolaevich Nazarov in the 1940s, this acid-catalyzed 4π-electrocyclic ring closure has seen significant advancements, including the development of catalytic and asymmetric variants.[3][5][6] The cyclopentenone core is a prevalent feature in a wide array of natural products and pharmaceutically active compounds, making the Nazarov cyclization a valuable tool in drug discovery and total synthesis.[1][3][5]

While the classical Nazarov cyclization utilizes divinyl ketones, an increasingly important and versatile approach involves the in-situ generation of the key pentadienyl cation intermediate from divinyl carbinol precursors.[7] These alcohol substrates can undergo facile ionization under acidic conditions to initiate the cyclization cascade.[7] This guide will focus on the synthesis and characterization of a model divinyl carbinol, herein referred to as "Nazarov's Carbinol," and its conversion to the corresponding cyclopentenone.

Synthesis of a Representative Nazarov's Carbinol: 1,4-Pentadien-3-ol

For the purpose of this guide, we will focus on a simple yet illustrative divinyl carbinol: 1,4-pentadien-3-ol. Its synthesis is typically achieved through the addition of a vinyl organometallic reagent to an α,β-unsaturated aldehyde. A common and effective method involves the use of vinylmagnesium bromide and acrolein.

Synthetic Workflow

The synthesis of 1,4-pentadien-3-ol from acrolein and vinylmagnesium bromide is a straightforward and reliable procedure. The workflow involves the Grignard reaction followed by an aqueous workup to yield the desired divinyl carbinol.

Caption: Synthetic workflow for 1,4-pentadien-3-ol.

Detailed Experimental Protocol

Materials:

-

Acrolein (freshly distilled)

-

Vinylmagnesium bromide (1.0 M solution in THF)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Diethyl ether (Et₂O)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate (for chromatography)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add freshly distilled acrolein (1.0 equiv) dissolved in anhydrous THF.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add a 1.0 M solution of vinylmagnesium bromide in THF (1.1 equiv) dropwise to the stirred solution, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until thin-layer chromatography (TLC) analysis indicates the consumption of the starting material.

-

Cool the reaction mixture back to 0 °C and quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

-

Stir the resulting mixture vigorously for 15 minutes.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer).

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure 1,4-pentadien-3-ol.

Characterization of Nazarov's Carbinol (1,4-Pentadien-3-ol)

Thorough characterization of the synthesized divinyl carbinol is crucial to confirm its identity and purity before proceeding to the Nazarov cyclization. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Data Summary

| Technique | Expected Key Features |

| ¹H NMR | Multiplets for vinyl protons (δ 5.0-6.0 ppm), a multiplet for the carbinol proton (δ ~4.0-4.5 ppm), and a broad singlet for the hydroxyl proton. |

| ¹³C NMR | Peaks for the vinyl carbons (δ ~115-140 ppm) and the carbinol carbon (δ ~70-75 ppm). |

| IR | A broad absorption band for the O-H stretch (~3300-3400 cm⁻¹), C-H stretches for sp² carbons (>3000 cm⁻¹), and C=C stretches (~1640 cm⁻¹).[8][9][10] |

| Mass Spec. | A molecular ion peak (M⁺) corresponding to the molecular weight of 1,4-pentadien-3-ol (C₅H₈O, MW = 84.12 g/mol ) and characteristic fragmentation patterns. |

Rationale Behind Spectroscopic Signatures

-

NMR Spectroscopy: The chemical shifts and splitting patterns in ¹H and ¹³C NMR spectra provide a detailed map of the carbon-hydrogen framework of the molecule, confirming the presence and connectivity of the vinyl groups and the alcohol functionality.[11][12][13][14]

-

IR Spectroscopy: The distinct absorption bands in the IR spectrum are indicative of specific functional groups. The broad O-H stretch is a hallmark of an alcohol, while the peaks in the C-H and C=C stretching regions confirm the presence of the vinyl moieties.[8][9][10][15]

-

Mass Spectrometry: Mass spectrometry provides information about the molecular weight and elemental composition of the compound. The fragmentation pattern can further corroborate the proposed structure.[16][17]

The Nazarov Cyclization of 1,4-Pentadien-3-ol to Cyclopent-2-en-1-one

With the divinyl carbinol in hand, the next step is the acid-catalyzed Nazarov cyclization to form the corresponding cyclopentenone. This reaction proceeds through a pentadienyl cation intermediate, which undergoes a 4π-electrocyclization.

Reaction Mechanism and Workflow

The generally accepted mechanism for the Nazarov cyclization of a divinyl carbinol begins with the protonation of the hydroxyl group by an acid, followed by the loss of water to generate a pentadienyl cation.[1][4][7] This cation then undergoes a conrotatory electrocyclization to form an oxyallyl cation, which, after deprotonation and tautomerization, yields the cyclopentenone product.[3][4]

Caption: Mechanism of the Nazarov cyclization of 1,4-pentadien-3-ol.

Detailed Experimental Protocol

A variety of Lewis and Brønsted acids can be used to promote the Nazarov cyclization.[5] A common and effective method utilizes a Lewis acid such as tin(IV) chloride (SnCl₄).

Materials:

-

1,4-Pentadien-3-ol

-

Anhydrous dichloromethane (DCM)

-

Tin(IV) chloride (SnCl₄, 1.0 M solution in DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate (for chromatography)

Procedure:

-

Dissolve the 1,4-pentadien-3-ol (1.0 equiv) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add the 1.0 M solution of SnCl₄ in DCM (1.1 equiv) dropwise to the stirred solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 30 minutes, or until TLC analysis indicates the consumption of the starting material.[3][4]

-

Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.

-

Stir the resulting mixture vigorously for 15 minutes.

-

Separate the organic layer, and extract the aqueous layer with DCM (3 x volume of the aqueous layer).

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired cyclopent-2-en-1-one.

Characterization of the Cyclopentenone Product

The final product, cyclopent-2-en-1-one, must also be thoroughly characterized to confirm the success of the cyclization reaction.

Spectroscopic Data Summary

| Technique | Expected Key Features |

| ¹H NMR | Multiplets for the vinyl protons (δ ~6.2 and ~7.6 ppm) and a multiplet for the allylic protons (δ ~2.4 ppm). |

| ¹³C NMR | Peaks for the carbonyl carbon (δ ~209 ppm), the vinyl carbons (δ ~135 and ~165 ppm), and the aliphatic carbons. |

| IR | A strong absorption band for the C=O stretch of the α,β-unsaturated ketone (~1700 cm⁻¹), and a C=C stretch (~1600 cm⁻¹).[8][9][10] |

| Mass Spec. | A molecular ion peak (M⁺) corresponding to the molecular weight of cyclopent-2-en-1-one (C₅H₆O, MW = 82.10 g/mol ). |

Structural Confirmation by X-ray Crystallography

For novel or complex Nazarov's carbinols or their cyclopentenone products, single-crystal X-ray crystallography can provide unambiguous proof of structure and stereochemistry. This technique is particularly valuable in asymmetric Nazarov cyclizations where the absolute configuration of newly formed stereocenters needs to be determined.[18][19][20]

Crystallography Workflow

Caption: General workflow for single-crystal X-ray crystallography.

The process involves growing a high-quality single crystal of the compound, followed by data collection using an X-ray diffractometer. The resulting diffraction pattern is then used to solve and refine the crystal structure, providing precise information on bond lengths, bond angles, and stereochemistry.[18]

Applications in Drug Development

The ability to efficiently construct functionalized cyclopentenone rings makes the Nazarov cyclization, and by extension the use of Nazarov's carbinols, highly relevant to drug discovery and development.[21][22][23][24] Many natural products with therapeutic potential contain this structural motif. Furthermore, the cyclopentenone ring can serve as a versatile scaffold for the synthesis of more complex molecules with desired pharmacological properties. The methods described in this guide provide a solid foundation for accessing these important building blocks.

References

- Benchchem. Application Notes and Protocols for the Nazarov Cyclization in Substituted Cyclopentenone Synthesis.

- NROChemistry. Nazarov Cyclization.

- Grokipedia. Nazarov cyclization reaction.

- Organic Reactions. The Nazarov Cyclization.

- ACS Publications. Nazarov Cyclization/Internal Redox Cyclization Sequence for the Synthesis of N-Heterocyclic Bridged Ring Systems | Organic Letters.

- Chemistry World. Nazarov cyclisation | Opinion.

- Wikipedia. Nazarov cyclization reaction.

- PubMed Central. Beyond the Divinyl Ketone: Innovations in the Generation and Nazarov Cyclization of Pentadienyl Cation Intermediates.

- A General Method for the Catalytic Nazarov Cyclization of Heteroaromatic Compounds.

- ACS Publications. Efficient Nazarov Cyclizations of 2-Alkoxy-1,4-pentadien-3-ones | Organic Letters.

- RSC Publishing. Nazarov reaction: current trends and recent advances in the synthesis of natural compounds and their analogs - Organic & Biomolecular Chemistry.

- PubMed Central. Mass spectrometry imaging of natural carbonyl products directly from agar-based microbial interactions using 4-APEBA derivatization.

- A brief history of macromolecular crystallography, illustrated by a family tree and its Nobel fruits.

- PMC - NIH. X-Ray Crystallography of Chemical Compounds.

- PubMed - NIH. NMR-spectroscopic analysis of mixtures: from structure to function.

- YouTube. NMR Spectroscopy.

- PubMed. Crystallographic studies of carbohydrates.

- PubMed Central. The Role of Natural Products as Sources of Therapeutic Agents for Innovative Drug Discovery.

- YouTube. Infrared IR Spectroscopy in Metabolomics by D Bhattacharyya.

- PubMed Central. X-ray crystallography over the past decade for novel drug discovery – where are we heading next?.

- YouTube. IR Spectroscopy.

- YouTube. 14.1 Introduction to IR Spectroscopy | Organic Chemistry.

- YouTube. IR Spectroscopy - Basic Introduction.

- PMC - NIH. NMR-spectroscopic analysis of mixtures: from structure to function.

- NMR spectroscopy: a powerful tool for the analysis of polyphenols in extra virgin olive oil.

- ResearchGate. Near infrared spectroscopy of carbon dioxide I. 16O 12C 16O line positions.

- PubMed. Auto-deconvolution and molecular networking of gas chromatography-mass spectrometry data.

- PubMed. The Discovery of Gadopiclenol: An Example of Rational Drug Design?.

- MDPI. Drug Development Using Natural Toxins.

- DSpace Repository. Publication: The Structure of Nitro and Polynitropyrazoles: X-Ray Crystallography Versus Theoretical Calculations.

- PubMed. Intranasal drug delivery: opportunities and toxicologic challenges during drug development.

- Eco-Vector Journals Portal. IDENTIFICATION AND DETERMINATION OF CARBAZOLES IN NATURAL AND SYNTHETIC OILS BY GAS CHROMATOGRAPHY WITH THERMIONIC DETECTION.

- ResearchGate. 2,2′-Biphenol/B(OH)3 Catalyst System for Nazarov Cyclization.

Sources

- 1. Nazarov cyclization reaction - Wikipedia [en.wikipedia.org]

- 2. Nazarov reaction: current trends and recent advances in the synthesis of natural compounds and their analogs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. benchchem.com [benchchem.com]

- 4. Nazarov Cyclization | NROChemistry [nrochemistry.com]

- 5. grokipedia.com [grokipedia.com]

- 6. organicreactions.org [organicreactions.org]

- 7. Beyond the Divinyl Ketone: Innovations in the Generation and Nazarov Cyclization of Pentadienyl Cation Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. youtube.com [youtube.com]

- 10. youtube.com [youtube.com]

- 11. NMR-spectroscopic analysis of mixtures: from structure to function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. m.youtube.com [m.youtube.com]

- 13. NMR-spectroscopic analysis of mixtures: from structure to function - PMC [pmc.ncbi.nlm.nih.gov]

- 14. NMR spectroscopy: a powerful tool for the analysis of polyphenols in extra virgin olive oil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. m.youtube.com [m.youtube.com]

- 16. Mass spectrometry imaging of natural carbonyl products directly from agar-based microbial interactions using 4-APEBA derivatization - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Auto-deconvolution and molecular networking of gas chromatography-mass spectrometry data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. A brief history of macromolecular crystallography, illustrated by a family tree and its Nobel fruits - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Crystallographic studies of carbohydrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. X-ray crystallography over the past decade for novel drug discovery – where are we heading next? - PMC [pmc.ncbi.nlm.nih.gov]

- 21. The Role of Natural Products as Sources of Therapeutic Agents for Innovative Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 22. The Discovery of Gadopiclenol: An Example of Rational Drug Design? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Drug Development Using Natural Toxins | MDPI [mdpi.com]

- 24. Intranasal drug delivery: opportunities and toxicologic challenges during drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

Whitepaper: A Predictive and Methodological Guide to the Thermal Stability and Decomposition of 2-Methyl-5-hexen-3-yn-2-ol

Abstract

This technical guide provides a comprehensive analysis of the thermal stability and potential decomposition pathways of 2-methyl-5-hexen-3-yn-2-ol (CAS 690-94-8). In the absence of publicly available empirical thermal analysis data for this specific compound, this document leverages a foundational approach based on first principles of chemical structure, reactivity, and data from well-studied structural analogs. We present a theoretical framework for predicting the compound's thermal behavior, proposing a primary decomposition mechanism initiated by C-O bond scission. This guide is designed for researchers, process chemists, and drug development professionals, offering not only predictive insights but also detailed, field-proven experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). The objective is to provide a robust starting point for a rigorous, data-driven assessment of the molecule's thermal hazards and operational limits, ensuring laboratory safety and scalable process integrity.

Introduction and Strategic Importance

2-Methyl-5-hexen-3-yn-2-ol is a bifunctional organic molecule featuring a tertiary alcohol, an internal alkyne, and a terminal alkene. This unique combination of functional groups makes it a versatile building block in organic synthesis, potentially for the construction of complex pharmaceutical intermediates.[1] However, the very features that impart synthetic utility—high electron density in the unsaturated bonds and a potentially labile hydroxyl group—also raise significant questions about its thermal stability.

For professionals in drug development and chemical manufacturing, a thorough understanding of a compound's thermal behavior is not merely academic; it is a cornerstone of safety, process control, and regulatory compliance. Uncontrolled thermal decomposition can lead to catastrophic equipment failure, the release of toxic byproducts, and batch loss. Therefore, characterizing the onset temperature of decomposition, the energy released, and the nature of the decomposition products is a critical-path activity.

This document serves as a proactive scientific guide. It addresses the current information gap by:

-

Analyzing the molecule's structure to predict its thermal liabilities.

-

Proposing scientifically grounded decomposition pathways based on established reaction mechanisms of analogous compounds.

-

Providing detailed, self-validating experimental protocols for researchers to empirically determine the thermal properties of 2-methyl-5-hexen-3-yn-2-ol.

Physicochemical Properties and Structural Analysis

A molecule's inherent stability is dictated by its structure. The key features of 2-methyl-5-hexen-3-yn-2-ol are the tertiary propargylic alcohol and the conjugated enyne system.

-

Tertiary Propargylic Alcohol: The alcohol is tertiary, which can facilitate dehydration reactions under acidic conditions. More importantly, it is adjacent to an alkyne (a propargylic position). Propargylic systems are known to be reactive, and the C-O bond may be susceptible to homolytic cleavage at elevated temperatures.

-

Enyne Moiety: The conjugated system of a double and triple bond is energy-rich. Such systems can be prone to exothermic reactions, including polymerization or complex rearrangements upon heating.

Table 1: Physicochemical Properties of 2-Methyl-5-hexen-3-yn-2-ol

| Property | Value | Source |

| CAS Number | 690-94-8 | [1][2] |

| Molecular Formula | C₇H₁₀O | [1][2] |

| Molecular Weight | 110.15 g/mol | [2] |

| Common Synonyms | Nazarov's carbinol, Dimethyl(vinylethynyl)carbinol | [1][2] |

| Boiling Point | Data Not Publicly Available | |

| Density | Data Not Publicly Available | |

| Appearance | Typically a colorless liquid | [1] |

Proposed Thermal Decomposition Pathways

While specific experimental data for 2-methyl-5-hexen-3-yn-2-ol is unavailable, we can construct a plausible decomposition mechanism by analogy to simpler propargyl alcohols.[3][4][5][6] The thermal decomposition of propargyl alcohol is known to initiate via C-O bond dissociation, a pathway that is likely dominant for this more substituted analog.[4][5][6]

Primary Decomposition Step: Homolytic C-O Cleavage At elevated temperatures, the weakest bond, the propargylic C-O bond, is expected to undergo homolytic cleavage. This generates two highly reactive radical species: a hydroxyl radical (•OH) and a resonance-stabilized 2-methyl-5-hexen-3-yn-2-yl radical.

Secondary Reactions and Product Formation These initial radicals can propagate a cascade of subsequent reactions:

-

Hydrogen Abstraction: The highly reactive •OH radical can abstract hydrogen atoms from other molecules, leading to the formation of water and new carbon-centered radicals.

-

Radical Recombination & Disproportionation: The organic radicals can recombine or disproportionate, leading to a complex mixture of products.

-

Fragmentation: The resonance-stabilized organic radical can undergo further fragmentation, potentially cleaving C-C bonds to produce smaller, volatile molecules such as acetylene, vinylacetylene, and various carbonyl compounds (e.g., acetone from the gem-dimethyl group).[3][4][5]

-

Polymerization: The unsaturated nature of the parent molecule and its decomposition fragments makes them susceptible to radical-initiated polymerization, likely resulting in the formation of non-volatile char or tar at high temperatures.

Caption: Proposed radical decomposition pathway.

Standardized Protocols for Experimental Thermal Analysis

To move from theoretical prediction to empirical fact, rigorous and standardized analysis is required. The following protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are designed to provide a comprehensive thermal profile of 2-methyl-5-hexen-3-yn-2-ol.

Experimental Workflow Overview

The logical flow from sample handling to final report generation is critical for data integrity.

Caption: Standardized workflow for thermal analysis.

Protocol 4.1: Thermogravimetric Analysis (TGA)

Objective: To determine the temperatures at which 2-methyl-5-hexen-3-yn-2-ol undergoes mass loss due to volatilization or decomposition, and to quantify these losses.

Methodology:

-

Instrument Preparation: Ensure the TGA instrument is clean and the balance is tared.[7] Calibrate the temperature using appropriate standards as per instrument protocol.

-

Sample Preparation:

-

Place a clean, empty aluminum or platinum crucible onto the tared balance.

-

Carefully dispense 5–10 mg of 2-methyl-5-hexen-3-yn-2-ol into the crucible. Record the exact mass.

-

Rationale: This sample size is large enough for accurate detection but small enough to minimize thermal gradients within the sample.

-

-

Atmosphere and Flow Rate:

-

Set the purge gas to high-purity nitrogen at a flow rate of 50–100 mL/min.

-

Rationale: An inert atmosphere is crucial to study the inherent thermal decomposition without interference from oxidative processes.[7]

-

-

Temperature Program:

-

Equilibrate the sample at 30 °C for 5 minutes.

-

Ramp the temperature from 30 °C to 500 °C at a linear heating rate of 10 °C/min.

-

Rationale: A 10 °C/min heating rate is a standard practice that provides a good balance between resolution of thermal events and experimental time.

-

-

Data Analysis:

-

Plot the sample mass (%) versus temperature (°C).

-

Determine the onset temperature of decomposition (T_onset), defined as the temperature at which significant mass loss begins.

-

Calculate the percentage mass loss for each distinct step.

-